molecular formula C13H12BrClN4O B1600962 5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide CAS No. 380378-90-5

5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide

Cat. No. B1600962
M. Wt: 355.62 g/mol
InChI Key: FGAWMWXLCMDXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H12BrClN4O and its molecular weight is 355.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

380378-90-5

Product Name

5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide

Molecular Formula

C13H12BrClN4O

Molecular Weight

355.62 g/mol

IUPAC Name

5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C13H12BrClN4O/c1-2-16-12-10(4-3-5-17-12)19-13(20)9-6-8(14)7-18-11(9)15/h3-7H,2H2,1H3,(H,16,17)(H,19,20)

InChI Key

FGAWMWXLCMDXFM-UHFFFAOYSA-N

SMILES

CCNC1=C(C=CC=N1)NC(=O)C2=C(N=CC(=C2)Br)Cl

Canonical SMILES

CCNC1=C(C=CC=N1)NC(=O)C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 3-amino-2-(ethylamino)pyridine (30.6 g, 223 mmol) in MeCN (740 mL) was added solid NaHCO3 (56.3 g, 669 mmol). After 5 min, crude 5-bromo-2-chloro-3-pyridinecarbonyl chloride (prepared from 5-bromo-2-hydroxy-3-pyridinecarboxylic acid and SOCl2 [as described by T. W. Gero et al. in Synth. Commun. 1989, 19, 553-559 (incorporated herein by reference) but with omission of the aqueous work-up] was added (1 equiv., 223 mmol). After 2 h, the reaction mixture was poured over ice/H2O (1.5 L) and the resulting solid was filtered, rinsed with H2O and then hexane. After drying under reduced pressure overnight, the title compound was obtained as a black solid (54.9 g, 69% yield).
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
56.3 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Yield
69%

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